Product packaging for Prolyl-Glutamine(Cat. No.:CAS No. 18668-08-1)

Prolyl-Glutamine

Cat. No.: B176912
CAS No.: 18668-08-1
M. Wt: 243.26 g/mol
InChI Key: SHAQGFGGJSLLHE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-Glutamine (Pro-Gln) is a synthetic dipeptide composed of the amino acids proline and glutamine, with the molecular formula C10H17N3O4 . This compound is provided as a high-purity reagent for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. As a dipeptide, this compound serves as a valuable tool for biochemical research. It can be utilized in studies investigating the metabolism and transport of amino acids and small peptides across cellular membranes. The presence of its constituent amino acids links it to critical metabolic pathways; glutamine is a crucial nitrogen donor and energy source for rapidly proliferating cells, including those in cell culture, and is a precursor to the neurotransmitter glutamate . Proline, a key component of collagen, and glutamine are metabolically interconvertible, and their interplay is a subject of interest in metabolic studies . Researchers may employ this dipeptide to explore its potential role in cellular processes or as a stable source of its component amino acids in specialized cell culture media formulations. Please refer to the product's Certificate of Analysis for specific data on purity, concentration, and storage conditions. Handle with appropriate safety precautions and consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O4 B176912 Prolyl-Glutamine CAS No. 18668-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQGFGGJSLLHE-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428578
Record name Prolyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-08-1
Record name L-Prolyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18668-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Regulation of Prolyl Glutamine Constituents

Glutamine Biosynthesis Pathways

The primary pathway for glutamine synthesis in mammals is catalyzed by the enzyme glutamine synthetase (GS). frontiersin.org This enzyme facilitates the condensation of glutamate (B1630785) and ammonia (B1221849) in an ATP-dependent reaction to form glutamine. nih.gov This process is not only crucial for producing a key building block for proteins but also serves as a primary mechanism for ammonia detoxification and inter-organ nitrogen transport. mdpi.comuniprot.org

Glutamine synthetase is a ubiquitous enzyme that plays a central role in nitrogen metabolism. nih.gov Its activity is critical for maintaining cellular homeostasis of glutamine, glutamate, and ammonia. acs.org

Catalytic Mechanism: The synthesis of glutamine from glutamate and ammonia is an energy-dependent process that requires the hydrolysis of ATP. uniprot.org The reaction proceeds in two distinct steps:

Phosphorylation of Glutamate: ATP first phosphorylates the γ-carboxyl group of glutamate, forming a reactive intermediate called γ-glutamyl phosphate (B84403). wikipedia.org

Ammonia Attack: Ammonia, acting as a nucleophile, attacks the γ-glutamyl phosphate intermediate. This results in the formation of glutamine and the release of inorganic phosphate (Pi) and ADP. wikipedia.org

Divalent cations, typically magnesium (Mg²⁺) or manganese (Mn²⁺), are essential for this catalytic activity, as they help to orient the substrates within the enzyme's active site. wikipedia.orglibretexts.org

Regulation of Activity: Given its central metabolic role, GS activity is subject to sophisticated and multi-layered regulation to meet cellular demands while preventing excessive production. Regulatory mechanisms include:

Feedback Inhibition: The enzyme is allosterically inhibited by its own product, glutamine, as well as several other downstream products of glutamine metabolism, such as adenosine (B11128) monophosphate (AMP), carbamoyl (B1232498) phosphate, and glucosamine-6-phosphate. wikipedia.org This ensures that the synthesis is curtailed when nitrogen-containing products are abundant.

Substrate Availability: The activity is responsive to the concentrations of its substrates, glutamate and ammonia. nih.gov

Hormonal Regulation: Hormones like glucocorticoids can induce the expression of the GS gene, leading to increased enzyme levels, particularly in skeletal muscle and lungs. nih.govnih.govoup.com

Post-Translational Modification: In some organisms, particularly bacteria, GS activity is regulated by covalent modification, such as adenylylation (the attachment of an AMP molecule), which can inactivate the enzyme. pnas.orgnih.gov

Table 1: Key Regulators of Glutamine Synthetase (GS) Activity

Regulator Type Specific Regulator Effect on GS Activity Mechanism
Substrates Glutamate, Ammonia Activation Increased availability of reactants drives the forward reaction. nih.gov
Products Glutamine, AMP, CTP Inhibition Allosteric feedback inhibition. wikipedia.org
Hormones Glucocorticoids (e.g., Dexamethasone) Induction Increases gene transcription and synthesis of the GS enzyme. nih.govoup.com
Cations Mg²⁺, Mn²⁺ Essential Cofactor Facilitates substrate binding and catalysis. wikipedia.orglibretexts.org

The de novo synthesis of glutamine is fundamentally dependent on the supply of its immediate precursors: glutamate and ammonia, along with the energy provided by ATP.

Glutamate is the direct carbon-skeleton donor for glutamine. oup.com It is an abundant amino acid in most tissues and serves as a key node in amino acid metabolism. Glutamate itself can be synthesized from various sources, including the transamination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. The glutamate-glutamine cycle, particularly prominent in the brain, illustrates the dynamic conversion between these two amino acids, where glutamate released by neurons is taken up by astrocytes and converted to glutamine via GS. wikipedia.orgnih.gov This glutamine is then transported back to neurons to be converted back into glutamate. nih.gov

The incorporation of ammonia is the defining step of glutamine synthesis, converting the acidic amino acid glutamate into its amide, glutamine. nih.gov This reaction is a major pathway for the assimilation and detoxification of ammonia in the body. mdpi.com Free ammonia is toxic, especially to the central nervous system, and its rapid incorporation into glutamine by GS is a critical protective mechanism, particularly in the brain and liver. acs.orguniprot.org The ammonia itself can be generated from various metabolic processes, including amino acid catabolism, purine (B94841) nucleotide breakdown, and intestinal bacterial activity. mdpi.com

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are a significant source of nitrogen for the de novo synthesis of glutamine, especially in skeletal muscle. professionaldietetics.comnih.gov The catabolism of BCAAs involves a transamination step where the amino group from the BCAA is transferred to α-ketoglutarate to form glutamate. frontiersin.orgresearchgate.net This newly synthesized glutamate can then serve as a direct substrate for glutamine synthetase. frontiersin.org This metabolic link is particularly important during catabolic states like sepsis or trauma, where muscle protein is broken down, releasing BCAAs to fuel the increased demand for glutamine by the immune system and other tissues. professionaldietetics.com

While glutamine synthetase is present in many tissues, the major sites of net glutamine synthesis and release into the bloodstream are skeletal muscle, the lungs, and the liver, with each organ exhibiting unique regulatory features and roles. mdpi.comnih.gov

Skeletal Muscle: As the largest tissue mass in the body, skeletal muscle is the primary site of glutamine production, accounting for a majority of the body's de novo synthesis. nih.govresearchgate.netubc.ca It releases glutamine into the circulation to be used by other tissues. nih.gov GS activity in muscle is stimulated by glucocorticoids, and the synthesis relies on glutamate derived from plasma and from the transamination of BCAAs. nih.govnih.gov

Liver: The liver plays a dual role in glutamine metabolism. GS is uniquely localized to a small population of hepatocytes surrounding the central veins (perivenous hepatocytes). genomeme.caoup.comresearchgate.net This strategic placement allows the liver to act as a high-affinity scavenger for any ammonia that escapes the primary detoxification pathway of the urea (B33335) cycle, which occurs in the periportal hepatocytes. oup.comresearchgate.net This "metabolic zonation" ensures efficient removal of toxic ammonia from the blood before it enters systemic circulation.

Lungs: The lungs are also a significant site of glutamine synthesis and export, particularly during periods of physiological stress such as sepsis or trauma. nih.govmdpi.comphysiology.orgnih.gov Unlike muscle, which stores a large pool of free glutamine, the lung's contribution is primarily from ongoing de novo synthesis catalyzed by GS. mdpi.comphysiology.org This production is highly responsive to glucocorticoid levels, which are often elevated during stress states. nih.gov

Brain: In the central nervous system, GS is predominantly found in astrocytes. wikipedia.orgwikipedia.org Its primary role here is not net export, but the detoxification of ammonia and the recycling of the neurotransmitter glutamate into glutamine, which is then supplied back to neurons. uniprot.org

Table 2: Organ-Specific Roles in Glutamine Synthesis

Organ Primary Role in Glutamine Synthesis Key Features
Skeletal Muscle Major producer and exporter of glutamine for the body. nih.govubc.ca High capacity for synthesis, utilizes BCAAs for nitrogen, activity induced by glucocorticoids. nih.govnih.gov
Liver Ammonia scavenging and fine-tuning of nitrogen balance. oup.com GS is restricted to perivenous hepatocytes; acts as a high-affinity system for ammonia that bypasses the urea cycle. genomeme.caresearchgate.net
Lungs Significant synthesis and export, especially during stress. mdpi.comnih.gov Production is mainly from de novo synthesis, highly induced by glucocorticoids and sepsis. nih.govphysiology.org
Brain Neurotransmitter recycling and ammonia detoxification. uniprot.org GS located in astrocytes converts glutamate to glutamine as part of the glutamate-glutamine cycle. wikipedia.org

Precursors for Glutamine Synthesis

Ammonia Incorporation in Glutamine Synthesis

The formation of Prolyl-Glutamine is contingent upon the availability of its precursors, L-proline and L-glutamine. The synthesis of these amino acids is a tightly regulated and evolutionarily conserved process, crucial for cellular function. Proline, a unique imino acid, and glutamine, a key nitrogen donor, are synthesized through distinct yet interconnected metabolic routes.

Proline Biosynthesis Pathways

Proline is a non-essential amino acid synthesized in most organisms from glutamate or ornithine. plos.org These pathways converge on the intermediate Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline. nih.gov

The primary route for proline synthesis from glutamate involves two key enzymes: Δ1-pyrroline-5-carboxylate synthetase (P5CS) and Δ1-pyrroline-5-carboxylate reductase (P5CR). frontiersin.org

Pyrroline-5-Carboxylate Synthase (P5CS): In higher plants and animals, P5CS is a bifunctional enzyme that catalyzes the first two steps of proline synthesis. nih.govnih.gov It possesses both γ-glutamyl kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities. nih.govelifesciences.org The GK domain first phosphorylates glutamate to form γ-glutamyl phosphate, an unstable intermediate. nih.govnih.gov The GPR domain then reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA). nih.govnih.gov This reaction is ATP- and NAD(P)H-dependent. nih.govwikipedia.org GSA spontaneously cyclizes to form P5C. frontiersin.org P5CS is considered the rate-limiting enzyme in proline biosynthesis. core.ac.uk In humans, P5CS is encoded by the ALDH18A1 gene. wikipedia.org

Pyrroline-5-Carboxylate Reductase (P5CR): P5CR catalyzes the final step in both the glutamate and ornithine pathways, reducing P5C to L-proline. nih.govnih.gov This reaction uses NADH or NADPH as a cofactor. ontosight.aifrontiersin.org The enzyme is found in various organisms and cellular compartments, including the cytosol and mitochondria, highlighting its essential role in protein synthesis and cellular stress responses. nih.govontosight.ai The structure of P5CR is typically a dimer, with each subunit containing an N-terminal Rossmann fold for dinucleotide binding and a C-terminal domain for dimerization and substrate binding. nih.govfrontiersin.org

The synthesis of proline from glutamate is the most prevalent pathway across different taxa. nih.gov The process begins with the activation of glutamate by P5CS.

Phosphorylation: The γ-glutamyl kinase (γ-GK) domain of P5CS catalyzes the ATP-dependent phosphorylation of L-glutamate, yielding γ-glutamyl phosphate and ADP. nih.govfrontiersin.org

Reduction: The γ-glutamyl phosphate reductase (γ-GPR) domain of P5CS then catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA). nih.govfrontiersin.org

Cyclization: GSA is in a non-enzymatic equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov

Final Reduction: P5CR reduces P5C to L-proline, consuming a molecule of NAD(P)H. ontosight.ainih.gov

This pathway is crucial not only for protein synthesis but also for providing proline as an osmoprotectant during stress conditions in many organisms. frontiersin.org

An alternative pathway for proline synthesis utilizes ornithine as a precursor. nih.govnih.gov This route is particularly significant in certain tissues and metabolic conditions. The key enzyme in this pathway is ornithine-δ-aminotransferase (OAT), which catalyzes the conversion of ornithine to GSA/P5C. nih.govbioone.org

The OAT enzyme transfers the δ-amino group of ornithine to an α-keto acid acceptor, typically α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and glutamate. nih.gov As in the glutamate pathway, GSA spontaneously cyclizes to P5C, which is then reduced to proline by P5CR. nih.govfrontiersin.org This pathway directly links the urea cycle (where ornithine is an intermediate) with proline metabolism.

Arginine can serve as a precursor for proline synthesis by first being converted to ornithine. researchgate.net This conversion is catalyzed by the enzyme arginase, which hydrolyzes arginine to ornithine and urea. tandfonline.comresearchgate.net The resulting ornithine can then enter the OAT-mediated pathway to be converted into P5C and subsequently to proline. tandfonline.comphysiology.org Studies have shown that this interconversion is significant, with a substantial portion of dietary arginine being converted to proline, particularly in the small intestine of neonatal animals. physiology.org However, the capacity of this pathway may not be sufficient to meet the total proline requirement for processes like growth. x-mol.net

Collagen is exceptionally rich in proline and hydroxyproline (B1673980) residues. Its degradation during normal protein turnover or in pathological conditions releases a significant amount of free proline. plos.org This process, however, represents a recycling of existing proline rather than a de novo biosynthetic pathway. The released proline can be reincorporated into newly synthesized proteins or catabolized. There is also a hypothesis that arginine residues within a protein structure could be post-translationally converted to proline via a redox mechanism involving glutamyl semialdehyde as an intermediate, though this is distinct from the canonical de novo synthesis pathways. mdpi.com

Arginine Conversion to Proline

Enzymatic and Transcriptional Regulation of Biosynthesis

The biosynthesis of proline and its precursor glutamine is under stringent control to meet cellular demands while preventing wasteful overproduction. This regulation occurs at both the enzymatic and transcriptional levels.

Enzymatic Regulation: The activity of key biosynthetic enzymes is modulated by various factors, including feedback inhibition and allosteric regulation.

Glutamine Synthetase (GS): This enzyme, which synthesizes glutamine from glutamate and ammonia, is a central point of regulation for nitrogen metabolism. ontosight.ainih.gov In many bacteria, its activity is controlled by cumulative feedback inhibition from multiple downstream products of glutamine metabolism, such as tryptophan, histidine, AMP, and CTP. asm.orgresearchgate.net Another major regulatory mechanism is covalent modification through adenylylation/deadenylylation, where the adenylylated form of the enzyme is less active. wikipedia.orgmicrobiologyresearch.org

Pyrroline-5-Carboxylate Synthase (P5CS): As the rate-limiting enzyme, P5CS is a primary target of regulation. It is subject to feedback inhibition by proline, which competes with glutamate for binding to the active site. nih.govasm.org In some mammalian isoforms, P5CS is also inhibited by ornithine, linking its activity to the arginine and ornithine pathways. nih.gov The cellular redox state, reflected in the NADPH/NADP+ ratio, also influences P5CS activity, as NADPH is a required cofactor. nih.gov

Pyrroline-5-Carboxylate Reductase (P5CR): While less stringently regulated than P5CS, P5CR activity can be influenced by product inhibition from proline and NADP+. nih.govfrontiersin.org

Interactive Data Table: Key Enzymes in Proline Biosynthesis Click on the headers to sort the table.

EnzymeAbbreviationFunctionPrimary Substrate(s)Product(s)Key Regulator(s)
Δ1-Pyrroline-5-Carboxylate SynthetaseP5CSCatalyzes the first two steps of proline synthesis from glutamateGlutamate, ATP, NAD(P)HGlutamate-γ-semialdehyde (GSA)Proline (feedback inhibition), Ornithine
Δ1-Pyrroline-5-Carboxylate ReductaseP5CRCatalyzes the final step of proline synthesisP5C, NAD(P)HL-ProlineProline (product inhibition)
Ornithine-δ-AminotransferaseOATConverts ornithine to P5C/GSAOrnithine, α-ketoglutarateGSA, GlutamateGabaculine (inhibitor)
ArginaseARGConverts arginine to ornithineArginineOrnithine, UreaNor-NOHA (inhibitor)

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is often induced or repressed in response to cellular needs and environmental cues, particularly stress.

Glutamine Synthetase Gene (glnA): In many bacteria, the transcription of glnA is controlled by the NtrC-NtrB two-component system, which responds to nitrogen availability. oup.com In cyanobacteria, a different system involving the transcriptional regulator NtcA is used. wikipedia.orgmdpi.com Furthermore, some cyanobacteria utilize a glutamine-sensing riboswitch in the 5' UTR of the mRNA for an inhibitory protein, adding another layer of post-transcriptional control. oup.com

P5CS Genes: In plants like Arabidopsis, there are two P5CS genes, P5CS1 and P5CS2, which have distinct roles and regulatory patterns. frontiersin.orgmdpi.com P5CS1 is strongly induced by abiotic stresses like drought and high salinity, leading to the accumulation of proline as an osmoprotectant. frontiersin.orgmdpi.com This induction is mediated by signaling pathways involving abscisic acid (ABA). core.ac.uk P5CS2, in contrast, is considered a "housekeeping" gene, essential for normal development, particularly during embryogenesis. mdpi.com The expression of proline catabolism genes, such as ProDH, is often downregulated during stress to facilitate proline accumulation. mdpi.com

Role of Proto-oncogenes (e.g., c-MYC) in Upregulating Biosynthetic Enzymes

The proto-oncogene c-MYC is a critical transcription factor that plays a significant role in reprogramming cellular metabolism to support rapid proliferation, a hallmark of many cancer cells. mdpi.compnas.org It exerts profound control over the biosynthetic pathways of both glutamine and proline by directly and indirectly regulating the expression of key metabolic enzymes and transporters.

Research has demonstrated that c-MYC stimulates the uptake and catabolism of glutamine. nih.gov It achieves this by transcriptionally upregulating the gene for the glutamine transporter SLC1A5, which increases the influx of glutamine into the cell. tandfonline.commdpi.com Furthermore, c-MYC enhances the expression of glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate. pnas.orgtandfonline.commdpi.com This initial step is crucial as glutamate serves as a primary precursor for proline biosynthesis. nih.govletstalkacademy.com

Beyond promoting glutamine utilization, c-MYC actively channels glutamate towards the synthesis of proline. mdpi.comnih.govresearchgate.net It directly binds to the promoters of genes encoding the primary enzymes in the proline synthesis pathway, markedly increasing their expression. mdpi.com These enzymes include:

Pyrroline-5-Carboxylate Synthase (P5CS) , also known as Aldehyde Dehydrogenase 18 Family, Member A1 (ALDH18A1), which catalyzes the first and rate-limiting step in converting glutamate to pyrroline-5-carboxylate (P5C). tandfonline.commdpi.comfrontiersin.org

Pyrroline-5-Carboxylate Reductase (PYCR1) , which catalyzes the final step, reducing P5C to proline. mdpi.comtandfonline.commdpi.com

Concurrently, c-MYC suppresses the expression of Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), the first enzyme in the proline catabolic pathway. pnas.orgmdpi.comfrontiersin.org This dual-action mechanism—simultaneously activating proline synthesis from glutamine and inhibiting its breakdown—effectively increases the intracellular pool of proline. pnas.orgfrontiersin.org This metabolic rewiring, driven by c-MYC, has been identified as a crucial adaptation in various cancers, including Burkitt lymphoma and prostate cancer, to fuel their proliferative needs. pnas.orgmdpi.com

Table 1: Key Biosynthetic Enzymes and Transporters Regulated by c-MYC
Target GeneEnzyme/TransporterFunctionEffect of c-MYCReference
SLC1A5 (ASCT2)Solute Carrier Family 1 Member 5Glutamine transport into the cellUpregulation tandfonline.commdpi.com
GLSGlutaminaseConverts glutamine to glutamateUpregulation pnas.orgtandfonline.commdpi.com
ALDH18A1 (P5CS)Pyrroline-5-Carboxylate SynthaseCatalyzes the conversion of glutamate to P5CUpregulation tandfonline.commdpi.comfrontiersin.org
PYCR1Pyrroline-5-Carboxylate Reductase 1Reduces P5C to prolineUpregulation mdpi.comtandfonline.commdpi.com
PRODH (POX)Proline Dehydrogenase/OxidaseCatalyzes the first step of proline catabolismDownregulation pnas.orgmdpi.comfrontiersin.org

Metabolic Plasticity in Response to Nutrient Availability

The biosynthetic pathways of proline and glutamine are characterized by remarkable plasticity, allowing cells to adapt and survive under fluctuating and often limited nutrient conditions. tandfonline.comnih.gov This metabolic flexibility is fundamental for both normal physiological processes and for the survival of highly proliferative cells, which often exist in a nutrient-deprived microenvironment. frontiersin.orgfrontiersin.org

The interconversion between glutamine, glutamate, and proline is a central feature of this metabolic adaptability. tandfonline.comnih.gov Glutamine is a key nitrogen and carbon donor for the synthesis of numerous compounds, including other non-essential amino acids. embopress.org In many cell types, proline is primarily synthesized from glutamine-derived glutamate. nih.govfrontiersin.orgresearchgate.net The synthesis pathway initiates with glutamate and proceeds through the intermediate P5C to form proline. embopress.org However, proline can also be synthesized from ornithine, demonstrating the existence of alternative routes. mdpi.com

Cells exhibit a high degree of plasticity in response to nutrient stress, such as the deprivation of glucose or glutamine. frontiersin.orgembopress.org Under such conditions, cells can rewire their metabolic networks to utilize alternative carbon and nitrogen sources to fuel the tricarboxylic acid (TCA) cycle and biosynthetic pathways. frontiersin.org For example, when glutamine is limited, cells can adapt by altering the flux through related metabolic pathways. frontiersin.orgembopress.org The ability of cancer cells to use either glutamine-derived carbons or glucose-derived carbons to replenish the TCA cycle highlights this metabolic flexibility, which is aimed at optimizing growth in shifting nutrient landscapes. embopress.org

This metabolic interconversion is not just for biosynthesis but also serves as a mechanism to maintain cellular energy and redox homeostasis during periods of stress. nih.gov The metabolism of proline can serve as an alternate source of ATP. nih.gov This plasticity ensures that cells can dynamically adjust their metabolic programs, altering reaction rates and metabolite levels to sustain viability and function even when specific extracellular nutrients are scarce. frontiersin.org

Table 2: Metabolic Interconversions of Proline and Glutamine Constituents
Metabolic ConditionPrimary FluxKey PrecursorPrimary ProductMetabolic PurposeReference
Nutrient RepleteGlutaminolysis to Proline SynthesisGlutamineProlineSupport for biomass and protein synthesis (e.g., collagen) nih.govfrontiersin.org
Nutrient Stress (e.g., Glutamine limitation)Increased reliance on other precursorsOrnithine, Glucose-derived carbonsProline, GlutamateMaintain essential amino acid pools and TCA cycle anaplerosis mdpi.comembopress.org
HypoxiaUpregulation of Glutamine to Proline pathwayGlutamineProlineSupport collagen synthesis and respond to low-oxygen stress tandfonline.comfrontiersin.org
High Proliferative Demand (e.g., Cancer)Oncogene-driven flux from Glutamine to ProlineGlutamineProlineFueling rapid cell growth and proliferation mdpi.compnas.orgnih.gov

Catabolic Pathways and Mechanisms of Prolyl Glutamine Constituents

Glutamine Catabolism: Glutaminolysis

Glutaminolysis is a series of biochemical reactions where glutamine is catabolized to glutamate (B1630785), and subsequently to alpha-ketoglutarate (B1197944) (α-KG), which then enters the tricarboxylic acid (TCA) cycle. nih.govmdpi.com This process is a major source of energy and nitrogen for many cell types. pnas.orgnih.gov The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate. mdpi.com

Glutaminase (B10826351) (GLS) Isoforms and Their Subcellular Localization

The hydrolysis of glutamine to glutamate and ammonia (B1221849) is catalyzed by the enzyme glutaminase (GLS). nih.gov In mammals, there are two paralogous genes that encode for glutaminase: GLS and GLS2. nih.govatlasgeneticsoncology.org These genes give rise to different isoforms with distinct tissue expression and subcellular localizations.

GLS Gene: This gene, also known as the kidney-type glutaminase, produces two primary isoforms through alternative splicing:

Kidney-type Glutaminase (KGA): This isoform is widely distributed across tissues. atlasgeneticsoncology.org

Glutaminase C (GAC): A splice variant of GLS, GAC is also found in various tissues. nih.gov

GLS2 Gene: This gene, often referred to as liver-type glutaminase (LGA), also generates two isoforms via the use of a surrogate promoter: atlasgeneticsoncology.org

Liver-type Glutaminase (LGA): Initially thought to be restricted to the liver, its expression has since been identified in the brain and pancreas. atlasgeneticsoncology.org

Glutaminase B (GAB): This is the other major isoform encoded by the GLS2 gene. atlasgeneticsoncology.org

The subcellular localization of these isoforms is critical to their function. While glutaminase has traditionally been considered a mitochondrial enzyme, recent studies have revealed a more complex distribution. KGA is found almost exclusively in the mitochondria. atlasgeneticsoncology.orgresearchgate.net In contrast, GLS2 isoforms, such as GAB, have been identified in both the mitochondria and the nucleus, suggesting roles beyond simple metabolic processing, potentially in transcriptional regulation. atlasgeneticsoncology.orgnih.gov

GeneIsoformCommon Subcellular Localization
GLSKidney-type Glutaminase (KGA)Mitochondria atlasgeneticsoncology.orgresearchgate.net
GLSGlutaminase C (GAC)Mitochondria nih.gov
GLS2Liver-type Glutaminase (LGA)Mitochondria, Nucleus atlasgeneticsoncology.orgresearchgate.net
GLS2Glutaminase B (GAB)Mitochondria, Nucleus atlasgeneticsoncology.org

Conversion of Glutamate to Alpha-Ketoglutarate (α-KG)

Once glutamate is formed from glutamine, it is converted into the TCA cycle intermediate α-ketoglutarate (α-KG). nih.govnih.gov This conversion is a pivotal step that links amino acid metabolism with central carbon metabolism and can occur through two primary mechanisms: oxidative deamination or transamination. researchgate.netnih.gov

Glutamate dehydrogenase (GDH), encoded by the GLUD1 gene in humans, is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate. nih.govwikipedia.orgnih.gov This reaction converts glutamate to α-KG and free ammonia, while reducing NAD+ or NADP+ to NADH or NADPH, respectively. wikipedia.orgmdpi.com

The enzyme links amino acid metabolism with carbohydrate metabolism and energy production. nih.gov The α-KG produced can be directly utilized in the TCA cycle to generate ATP. mdpi.com The activity of GLUD1 is allosterically regulated; it is activated by ADP and inhibited by GTP and ATP, linking its function to the energy state of the cell. wikipedia.orgnih.gov In the brain, the high NAD+/NADH ratio within mitochondria favors the oxidative deamination reaction, facilitating the conversion of glutamate to α-KG. wikipedia.org

The second major route for converting glutamate to α-KG is through transamination reactions catalyzed by aminotransferases (also called transaminases). nih.govwikipedia.org These enzymes transfer the amino group from glutamate to an α-keto acid, producing α-KG and a new amino acid. wikipedia.org This process is crucial for the synthesis of non-essential amino acids and for shuttling nitrogen between metabolites. nih.gov

Common aminotransferases involved in glutamate metabolism include:

Alanine Aminotransferase (ALT): Also known as Glutamate-Pyruvate Transaminase (GPT), ALT transfers the amino group from glutamate to pyruvate (B1213749), forming α-KG and alanine. wikipedia.orgwjgnet.com

Aspartate Aminotransferase (AST): Also known as Glutamate-Oxaloacetate Transaminase (GOT), AST transfers the amino group from glutamate to oxaloacetate, yielding α-KG and aspartate. researchgate.netwjgnet.com

These reactions are reversible and play a central role in integrating amino acid and carbohydrate metabolism. wjgnet.com

Glutamate Dehydrogenase (GLUD1) Oxidative Deamination

Glutamine Transaminase – ω-Amidase (GTωA) Pathway

An alternative pathway for glutamine catabolism, distinct from the direct hydrolysis by GLS, is the glutaminase II or Glutamine Transaminase – ω-Amidase (GTωA) pathway. publish.csiro.aunih.gov This two-step pathway has been identified in various mammalian tissues. preprints.orgpublish.csiro.au

Transamination: The first step is catalyzed by a glutamine transaminase (e.g., Glutamine Transaminase K or L), which transfers the amide group from glutamine to an α-keto acid acceptor. This produces a new amino acid and α-ketoglutaramate (KGM). publish.csiro.aupreprints.org

Hydrolysis: The KGM is then hydrolyzed by the enzyme ω-amidase, which removes the amide group as ammonia, yielding α-ketoglutarate. publish.csiro.aunih.gov

The GTωA pathway represents an irreversible route to α-KG from glutamine and is notable because, unlike the GLUD1 pathway, it does not involve a net change in the cellular redox state, which may be advantageous under hypoxic conditions. preprints.orgnih.gov

Pathway StepKey Enzyme(s)Substrate(s)Product(s)Cellular Location
Glutaminolysis (Initial Step)Glutaminase (GLS/GLS2)Glutamine, H₂OGlutamate, NH₄⁺Mitochondria, Nucleus nih.govatlasgeneticsoncology.org
Oxidative DeaminationGlutamate Dehydrogenase (GLUD1)Glutamate, NAD(P)⁺α-Ketoglutarate, NH₄⁺, NAD(P)HMitochondria wikipedia.org
TransaminationAminotransferases (e.g., ALT, AST)Glutamate, α-Keto Acidα-Ketoglutarate, Amino AcidMitochondria, Cytosol researchgate.netwjgnet.com
GTωA Pathway (Step 1)Glutamine Transaminase (GTK/GTL)Glutamine, α-Keto Acidα-Ketoglutaramate (KGM), Amino AcidMitochondria/Cytosol publish.csiro.au
GTωA Pathway (Step 2)ω-Amidaseα-Ketoglutaramate (KGM), H₂Oα-Ketoglutarate, NH₄⁺Mitochondria/Cytosol publish.csiro.au

Proline Catabolism

Proline catabolism is a two-step oxidative process that occurs within the mitochondria and converts proline back to glutamate. bioone.orgresearchgate.net This pathway links proline metabolism directly to the TCA cycle via glutamate and α-ketoglutarate. nih.gov The interconversion between proline and glutamate is sometimes referred to as the "proline cycle". bioone.orgresearchgate.net

The two key enzymes in proline catabolism are:

Proline Dehydrogenase (ProDH): Also known as Proline Oxidase (POX), this enzyme catalyzes the first and rate-limiting step. bioone.orgpnas.org It oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C). researchgate.netnih.gov ProDH is an inner mitochondrial membrane enzyme, and the electrons from this oxidation are transferred to the electron transport chain, contributing to cellular energy production. nih.gov

Δ1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): This enzyme, also called l-glutamate γ-semialdehyde dehydrogenase (GSALDH), catalyzes the second step. nih.gov It converts P5C to glutamate in an NAD+-dependent reaction. researchgate.net P5CDH is located in the mitochondrial matrix. nih.gov

The end product, glutamate, can then be converted to α-ketoglutarate by glutamate dehydrogenase or aminotransferases as described above, thereby feeding into the TCA cycle. nih.gov

StepEnzymeSubstrate(s)Product(s)Cellular Location
1. Oxidation of ProlineProline Dehydrogenase (ProDH/POX)Proline, FADΔ1-Pyrroline-5-carboxylate (P5C), FADH₂Inner Mitochondrial Membrane nih.gov
2. Oxidation of P5CΔ1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)P5C, NAD⁺, H₂OGlutamate, NADHMitochondrial Matrix nih.gov

P5C Dehydrogenase (P5CDH) and Conversion to Glutamate

Degradation and Turnover of Dipeptides

Proteinogenic dipeptides, such as Prolyl-Glutamine, are typically products of protein degradation. researchgate.netnih.gov Their turnover involves further breakdown into their constituent amino acids by enzymes called dipeptidases. nih.govontosight.ai This final step of protein degradation occurs within the cytosol. ontosight.ai

The enzymatic breakdown of dipeptides is crucial for several cellular functions, including protein turnover, amino acid metabolism, and the regulation of bioactive peptides. ontosight.ai The resulting free amino acids can be reused for new protein synthesis, metabolized for energy, or used as precursors for other biomolecules. ontosight.ai

The stability of dipeptides against enzymatic degradation can vary significantly based on their composition. Due to its rigid cyclic structure, proline-containing peptides are often resistant to degradation by common peptidases. nih.gov Specific enzymes are required to cleave peptide bonds involving proline. These include X-prolyl-dipeptidyl aminopeptidases, which release a dipeptide from the N-terminus of a peptide when proline is the second residue, and prolyl endopeptidases, which cleave peptide bonds on the C-terminal side of proline residues. jst.go.jpwikipedia.org The resistance of certain proline-containing peptides to degradation has been noted in studies where prolyl hydroxylation was shown to enhance resistance to enzymatic breakdown in plasma. acs.org

The breakdown of dipeptides can be rapid once inside the cell. Studies using the peptide transporter PEPT1 have shown that dipeptides are quickly hydrolyzed intracellularly, a process that can be blocked by aminopeptidase (B13392206) inhibitors like bestatin. nih.gov This rapid degradation is essential for maintaining the amino acid pool and for cellular homeostasis. ontosight.ai

Cellular and Molecular Mechanisms Involving Prolyl Glutamine

Roles in Cellular Signaling Pathways

Regulation of Mechanistic Target of Rapamycin Complex 1 (mTORC1) Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues including nutrients like amino acids. Both glutamine and proline metabolism are closely intertwined with mTORC1 signaling.

Glutamine plays a crucial role in activating mTORC1 through its conversion to alpha-ketoglutarate (B1197944) (α-KG). oaepublish.com This process, known as glutaminolysis, involves the deamidation of glutamine to glutamate (B1630785) by glutaminase (B10826351) (GLS) and the subsequent conversion of glutamate to α-KG by glutamate dehydrogenase (GDH) or aminotransferases. oaepublish.com α-KG, a key intermediate in the tricarboxylic acid (TCA) cycle, signals amino acid availability to mTORC1. oaepublish.comfrontiersin.org The activation of mTORC1 by α-KG can occur through the Rag GTPases, which are crucial for the lysosomal localization and activation of mTORC1. oaepublish.comembopress.org Specifically, α-KG has been shown to enhance the GTP loading of RagB, promoting mTORC1 activity. nih.gov However, evidence also suggests that α-KG can activate mTORC1 independently of the Rag GTPases, indicating multiple parallel pathways for glutamine-dependent mTORC1 activation. nih.gov

Prolyl hydroxylases (PHDs) are enzymes that are dependent on α-KG and are traditionally known as cellular oxygen sensors. nih.gov However, their activity is also contingent on the availability of α-KG, making them effective sensors of amino acid metabolism. nih.gov When amino acids are scarce, intracellular α-KG levels drop, leading to the inactivation of PHDs. nih.govresearchgate.net Research has demonstrated that PHD activity is necessary for the activation of mTORC1 by amino acids, acting in a manner independent of their canonical target, the hypoxia-inducible factor (HIF). nih.govresearchgate.net Pharmacological or genetic inhibition of PHDs has been shown to prevent the activation of mTORC1 by amino acids. nih.govresearchgate.net This positions PHDs as a crucial link between amino acid availability, specifically the levels of the glutamine-derived metabolite α-KG, and the regulation of the mTORC1 signaling pathway. nih.gov

Alpha-Ketoglutarate-Dependent Activation of mTORC1

Modulation of Extracellular Signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK)

Glutamine has been shown to influence the mitogen-activated protein kinase (MAPK) pathways, including the ERK and JNK signaling cascades. In enterocytes, glutamine activates both ERK and JNK, leading to an increase in the expression of c-Jun and the activity of the transcription factor activator protein 1 (AP-1). mdpi.com The ERK signaling pathway is also involved in the increased uptake of glutamine in activated lymphocytes. d-nb.info

The relationship between mTOR and JNK signaling can be complex and context-dependent. In some instances, inhibition of mTORC2, a related complex, can lead to increased JNK activation. portlandpress.com Conversely, JNK has also been shown to promote mTORC2 signaling. portlandpress.com The peptidyl-prolyl isomerase Pin1, which acts on proline residues, can modulate the JNK pathway, suggesting an indirect role for proline in this signaling cascade. jneurosci.orgnih.gov

Impact on Stress Response Pathways

Both proline and glutamine are deeply involved in cellular responses to various stressors. Proline is well-established as a stress-adapting molecule, helping to counteract cellular imbalances caused by environmental stresses. nih.govcore.ac.uk Proline metabolism itself can generate reactive oxygen species (ROS) in the mitochondria, which can act as signaling molecules to trigger adaptive and survival responses. nih.govcore.ac.uk

Glutamine is crucial for maintaining cellular redox homeostasis, particularly under conditions of oxidative stress. nih.govresearchgate.netmdpi.com It serves as a precursor for the synthesis of glutathione (B108866), a primary cellular antioxidant. embopress.org Glutamine deprivation can induce cellular stress and activate stress response pathways. nih.gov In plants, exogenous glutamine has been shown to induce the expression of numerous genes involved in stress response formation, including transcription factors that can interact with other signal transduction pathways. penpublishing.net Glutamine can also modulate the NF-κB signaling pathway, which is central to inflammatory and stress responses. d-nb.infonih.gov

Proline as a Signaling Molecule

Beyond its structural and metabolic roles, proline itself can function as a signaling molecule. nih.govontosight.ai It has been shown to modulate cellular signaling pathways, including the amino acid stress response. nih.gov Proline metabolism can influence signaling by generating ROS, which can then impact various downstream pathways related to cell survival and apoptosis. nih.govcore.ac.uk The enzymes involved in proline biosynthesis have also been found to interact with redox proteins like thioredoxin, suggesting further layers of regulatory and signaling networks. nih.gov

Interactive Data Table: Cellular and Molecular Mechanisms of Prolyl-Glutamine

Pathway/Process Molecule Mechanism Key Findings References
mTORC1 Regulation Glutamineα-KG-dependent activationGlutamine is converted to α-KG, which activates mTORC1 via Rag GTPases. oaepublish.comfrontiersin.orgembopress.org
Prolyl Hydroxylases (PHDs)α-KG sensingPHDs act as α-KG sensors; their activity is required for amino acid-induced mTORC1 activation. nih.govnih.govresearchgate.net
MAPK Signaling GlutamineERK/JNK activationGlutamine activates ERK and JNK pathways in enterocytes, leading to increased c-Jun expression. mdpi.comd-nb.info
Proline (indirectly)Pin1 modulation of JNKThe prolyl isomerase Pin1 can regulate the JNK pathway. jneurosci.orgnih.gov
Stress Response ProlineROS signalingProline metabolism generates mitochondrial ROS, which act as signaling molecules. nih.govcore.ac.uk
GlutamineAntioxidant synthesis & NF-κB modulationPrecursor for glutathione synthesis; modulates the NF-κB pathway. nih.govd-nb.inforesearchgate.netmdpi.comembopress.orgnih.gov
Proline Signaling ProlineDirect signaling & ROS generationActs as a signaling molecule, modulating the amino acid stress response and generating ROS. nih.govcore.ac.uknih.govontosight.ai

Contribution to Redox Homeostasis

Redox homeostasis, the balance between oxidants and antioxidants, is critical for cellular function and survival. The metabolic pathways of glutamine and proline are deeply integrated into the maintenance of this delicate equilibrium.

Glutathione (GSH) is a primary cellular antioxidant, a tripeptide composed of glutamate, cysteine, and glycine (B1666218). embopress.org The synthesis of this crucial molecule is heavily dependent on glutamine. Glutamine is the principal source of glutamate in the cell. embopress.org The initial and rate-limiting step in GSH synthesis is the ATP-dependent condensation of glutamate and cysteine to form γ-glutamylcysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). embopress.orgwikipedia.orgnih.gov This dipeptide is then combined with glycine by glutathione synthetase (GS) to form glutathione. embopress.org

The importance of glutamine is twofold. Firstly, it provides the direct glutamate substrate for the GCL reaction. nih.govelifesciences.org Studies using isotopically labeled glutamine have confirmed its direct incorporation into the glutathione molecule. embopress.orgresearchgate.net Consequently, glutamine starvation can lead to a significant reduction in the cellular glutathione pool. embopress.org Secondly, glutamine-derived glutamate facilitates the import of cystine (the oxidized dimer of cysteine) into the cell via the xCT antiporter system (SLC7A11), which exchanges intracellular glutamate for extracellular cystine. embopress.orgresearchgate.net Once inside the cell, cystine is reduced to cysteine, becoming available for glutathione synthesis. embopress.org This makes glutamine metabolism a central hub for supplying the necessary precursors for this vital antioxidant.

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a critical reducing agent, essential for regenerating antioxidants like glutathione and for biosynthetic processes. Glutamine metabolism contributes significantly to the cellular NADPH pool through several pathways.

One major route involves the conversion of glutamine to malate (B86768) within the tricarboxylic acid (TCA) cycle. jci.org Glutamine is first converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle. The resulting malate can be transported from the mitochondria to the cytosol. In the cytosol, the malic enzyme 1 (ME1) catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749), a reaction that concurrently reduces NADP+ to NADPH. jci.orgresearchgate.netmdpi.com This pathway is particularly crucial in cells under conditions of glucose deprivation or with certain metabolic reprogramming, such as in some cancer cells. jci.orgresearchgate.net

Additionally, glutamine metabolism supports the pentose (B10789219) phosphate pathway (PPP), the primary source of cellular NADPH. pnas.org By providing carbon intermediates that replenish the TCA cycle (a process called anaplerosis), glutamine ensures that glucose-derived carbon can be shunted into the PPP. jianhaidulab.com The PPP's oxidative branch, which includes the enzyme glucose-6-phosphate dehydrogenase (G6PD), is a major generator of NADPH. mdpi.com Therefore, glutamine metabolism indirectly fuels NADPH production by maintaining the metabolic flexibility required for active PPP flux. pnas.orgmdpi.com

While often associated with antioxidant functions, proline metabolism can also be a source of reactive oxygen species (ROS), which act as important signaling molecules. The catabolism of proline occurs in the mitochondria and is initiated by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). nih.govnih.govbiologists.com PRODH is an inner mitochondrial membrane enzyme that catalyzes the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C). biologists.comcreative-proteomics.com

During this oxidation, electrons are transferred from proline to the electron transport chain, typically via Coenzyme Q. nih.gov This process can lead to the generation of superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂) as byproducts. nih.govunl.eduresearchgate.net This PRODH-dependent ROS production is not merely a toxic byproduct but is recognized as a regulated process involved in cellular signaling. jianhaidulab.comunl.edu For instance, the tumor suppressor protein p53 can activate PRODH expression, leading to ROS accumulation that can trigger programmed cell death (apoptosis) or cellular senescence. jianhaidulab.combiologists.com This positions proline catabolism as a context-dependent switch that can influence cell fate through the controlled generation of ROS. unl.edufrontiersin.org

Counterbalancing its role in ROS generation, proline itself possesses significant antioxidant properties. It is considered a potent non-enzymatic antioxidant capable of directly scavenging ROS, including hydroxyl radicals (•OH) and singlet oxygen. frontiersin.orgoup.com This direct quenching ability helps protect cellular structures like membranes and proteins from oxidative damage. tandfonline.com

Beyond direct scavenging, proline accumulation contributes to cellular antioxidant defenses indirectly. It has been shown to enhance the activity of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and peroxidase. mdpi.commdpi.com By upregulating or stabilizing these enzymatic defenses, proline helps to mitigate the damaging effects of oxidative stress induced by various environmental factors. tandfonline.com For example, exogenous application of proline has been observed to reduce levels of hydrogen peroxide and lipid peroxidation, indicating a fortified antioxidant defense system. tandfonline.com This dual role—acting as both a ROS source and a scavenger—places proline metabolism at a critical node in regulating cellular redox balance. mdpi.com

Interactive Data Table: Key Enzymes in this compound-Associated Redox Homeostasis

EnzymeSubstratesProductsCellular LocationFunction in Redox Homeostasis
Glutamate-Cysteine Ligase (GCL) L-glutamate, L-cysteine, ATPγ-glutamylcysteine, ADP, PiCytosolRate-limiting step in glutathione (GSH) synthesis. wikipedia.orgnih.gov
Glutathione Synthetase (GS) γ-glutamylcysteine, Glycine, ATPGlutathione (GSH), ADP, PiCytosolSecond and final step of GSH synthesis. embopress.org
Malic Enzyme 1 (ME1) L-Malate, NADP+Pyruvate, CO₂, NADPHCytosolProduces NADPH from glutamine-derived malate. jci.orgmdpi.com
Proline Dehydrogenase (PRODH/POX) L-Proline, FADP5C, FADH₂Mitochondria (Inner Membrane)Generates ROS as a byproduct of proline catabolism. nih.govbiologists.com
Catalase (CAT) Hydrogen Peroxide (H₂O₂)Water, OxygenPeroxisomesDetoxifies H₂O₂; its activity can be enhanced by proline. mdpi.commdpi.com

Proline-Derived Reactive Oxygen Species (ROS) Generation

Functions in Macromolecular Biosynthesis

The synthesis of essential macromolecules, particularly nucleotides, is a fundamental process for cell growth and proliferation. Both glutamine and proline play indispensable roles in providing the necessary building blocks for these pathways.

Nucleotides, the monomers of DNA and RNA, are composed of a nitrogenous base, a pentose sugar, and a phosphate group. The metabolic pathways of glutamine and proline are critical for synthesizing these components.

Glutamine's Role: Glutamine is the most important nitrogen donor in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) rings. embopress.orgiiarjournals.orgnih.gov

Purine Synthesis: The construction of the purine ring requires nitrogen atoms from multiple sources. Glutamine provides two crucial nitrogen atoms. embopress.orgiiarjournals.org The first committed and rate-limiting step of purine synthesis is catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (PPAT), which transfers the amide nitrogen from glutamine to phosphoribosyl pyrophosphate (PRPP). iiarjournals.orgfiveable.me Glutamine provides a second nitrogen atom later in the pathway and is also required for the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP). embopress.orglibretexts.org

Pyrimidine Synthesis: The synthesis of the pyrimidine ring also begins with a glutamine-dependent step. embopress.org The enzyme carbamoyl (B1232498) phosphate synthetase II (CPSII) uses the amide nitrogen from glutamine to produce carbamoyl phosphate in the cytosol. iiarjournals.org This is the rate-limiting step in pyrimidine biosynthesis. iiarjournals.org Furthermore, the synthesis of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP) requires another molecule of glutamine as the nitrogen donor. embopress.org

Proline's Role: Proline metabolism contributes to nucleotide synthesis primarily by influencing the production of the pentose sugar component, ribose-5-phosphate. The synthesis of proline from its precursor, P5C, is a reductive process that consumes NADPH, thereby increasing the cellular NADP+/NADPH ratio. mdpi.comd-nb.info An elevated NADP+/NADPH ratio is a key allosteric activator of the oxidative pentose phosphate pathway (PPP). jianhaidulab.com The PPP is the sole pathway for the de novo synthesis of ribose-5-phosphate, which is the precursor for PRPP—the sugar backbone upon which the purine and pyrimidine bases are built. mdpi.com The interconversion of proline and P5C, known as the proline cycle, can thus act as a redox shuttle that stimulates the PPP, thereby linking amino acid metabolism directly to the production of nucleotide precursors. mdpi.comnih.gov

Interactive Data Table: Contributions to Nucleotide Synthesis

MoleculeContribution to Nucleotide SynthesisSpecific RoleKey Enzymes Involved
Glutamine Nitrogen DonorProvides nitrogen atoms for both purine and pyrimidine rings. embopress.orgiiarjournals.orgGlutamine Phosphoribosylpyrophosphate Amidotransferase (PPAT), Carbamoyl Phosphate Synthetase II (CPSII), GMP Synthetase iiarjournals.orgfiveable.me
Proline Metabolism Ribose-5-Phosphate Production (Indirect)The P5C-proline cycle alters the NADP+/NADPH ratio, stimulating the Pentose Phosphate Pathway (PPP). mdpi.comPyrroline-5-Carboxylate (P5C) Reductase (PYCR), Glucose-6-Phosphate Dehydrogenase (G6PD)
Aspartate Nitrogen and Carbon DonorDonates a nitrogen atom to the purine ring and is a core component of the pyrimidine ring. libretexts.orgN/A (Direct incorporation)
Glycine Carbon and Nitrogen DonorThe entire glycine molecule is incorporated into the purine ring structure. libretexts.orgN/A (Direct incorporation)

Role in Collagen and Extracellular Matrix (ECM) Formation

The synthesis of a stable and functional extracellular matrix (ECM) is critically dependent on the production of collagen, the most abundant protein in mammals. nih.gov The amino acids proline and glutamine are indispensable for this process.

Glutamine serves as a primary metabolic precursor for the intracellular synthesis of proline in fibroblasts, the primary cells responsible for collagen production. nih.govnih.gov Studies have shown that fibroblasts can synthesize proline from glutamine, and this endogenously produced proline is readily used for collagen synthesis. nih.govfrontiersin.org The metabolic pathway involves the conversion of glutamine to glutamate, which is then further metabolized to proline. nih.govfrontiersin.org This intracellular production of proline is so significant that when glutamine is available, the rate of procollagen (B1174764) synthesis becomes largely independent of the extracellular proline concentration. nih.gov

A crucial step in collagen maturation is the post-translational hydroxylation of proline residues within the procollagen polypeptide chains to form hydroxyproline (B1673980). This modification, catalyzed by prolyl hydroxylases, is essential for the formation and stability of the collagen triple helix structure. frontiersin.orgoup.com The activity of prolyl hydroxylases is dependent on several cofactors, including molecular oxygen, Fe(II), and notably, alpha-ketoglutarate (α-KG). frontiersin.orgjci.org As glutamine is a major source of cellular α-KG, its metabolism directly supports the critical hydroxylation step that ensures the structural integrity of collagen and, by extension, the entire ECM. frontiersin.orgjci.org

Key ProcessRole of Glutamine/ProlineSignificance for Collagen/ECM
Proline Supply Glutamine is a key precursor for the de novo synthesis of proline within fibroblasts. nih.govfrontiersin.orgProvides a fundamental building block for the collagen polypeptide chain. nih.gov
Prolyl Hydroxylation Glutamine metabolism produces α-ketoglutarate, a mandatory cofactor for prolyl hydroxylases. frontiersin.orgjci.orgEnables the formation of hydroxyproline, which stabilizes the collagen triple helix. frontiersin.org
ECM Integrity Adequate glutamine supports the synthesis and proper folding of collagen, the main structural component of the ECM. nih.govmattioli1885journals.comEnsures the strength and stability of connective tissues throughout the body. nih.gov

Regulation of Protein Synthesis via Prolyl-tRNA Synthetase (PRS)

Protein synthesis requires the accurate attachment of amino acids to their corresponding transfer RNAs (tRNAs), a reaction catalyzed by aminoacyl-tRNA synthetases (ARSs). ahajournals.org For the amino acids proline and glutamic acid (derived from glutamine), this function is performed by a specific, bifunctional enzyme in mammals known as Glutamyl-Prolyl-tRNA Synthetase (EPRS). ahajournals.orgmdpi.comnih.gov

EPRS contains two distinct catalytic domains, one for charging glutamic acid to its tRNA (tRNA-Glu) and another for charging proline to its tRNA (tRNA-Pro). ahajournals.orgaars.online This enzyme is therefore essential for ensuring that these two amino acids are available at the ribosome for incorporation into growing polypeptide chains during translation. mdpi.com

The role of the prolyl-tRNA synthetase domain of EPRS is particularly critical for the synthesis of proteins that are rich in proline residues, a prominent feature of all collagen types. nih.govahajournals.org By catalyzing the formation of prolyl-tRNA-Pro, EPRS governs the rate-limiting first step of proline incorporation. Therefore, the activity of EPRS is a key regulatory point in the translation of fibrotic proteins, including collagen. ahajournals.org The essentiality of this enzyme is highlighted by findings that its inhibition or reduced expression can attenuate the synthesis of pro-fibrotic, proline-rich proteins. ahajournals.orgmdpi.com

Epigenetic Regulatory Mechanisms

The metabolism of glutamine, one of the components of this compound, is deeply intertwined with epigenetic regulation. This connection is primarily mediated by the metabolic derivative of glutamine, alpha-ketoglutarate (α-KG). embopress.orgnih.gov

Alpha-Ketoglutarate as a Cofactor for Dioxygenases

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, and its cellular pool is significantly supplied by the catabolism of glutamine through a process called glutaminolysis. embopress.orgmdpi.com Beyond its role in energy metabolism, α-KG serves as an essential cofactor for a large and diverse class of enzymes known as the Fe(II)/α-KG-dependent dioxygenases. jci.orgmdpi.com

These enzymes utilize α-KG as a co-substrate to catalyze various oxidative reactions, including hydroxylation and demethylation, that are central to cellular signaling and regulation. embopress.orgnih.gov In these reactions, the dioxygenase enzyme incorporates one atom of molecular oxygen into its primary substrate while the other oxygen atom is transferred to α-KG, leading to its oxidative decarboxylation to succinate (B1194679). embopress.org Consequently, the cellular ratio of α-KG to succinate can directly influence the activity of these enzymes. embopress.orgnih.gov

Influence on Histone Demethylases and DNA Demethylases

Among the most critical targets of α-KG-dependent regulation are enzymes that modify chromatin, thereby controlling gene expression. Two major families of such epigenetic regulators are dependent on α-KG:

Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs): This family of enzymes is responsible for removing methyl groups from lysine (B10760008) residues on histone proteins. mdpi.commdpi.com Histone methylation is a key epigenetic mark that can either activate or repress gene transcription, depending on the specific site and degree of methylation. mdpi.com By providing the necessary α-KG cofactor, glutamine metabolism fuels the activity of JHDMs, leading to the demethylation of histones and subsequent changes in chromatin accessibility and gene expression. embopress.orgmdpi.com

Ten-Eleven Translocation (TET) DNA Demethylases: The TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC). mdpi.commdpi.com This process is the first step in active DNA demethylation, which typically leads to increased gene expression. The activity of TET enzymes is absolutely dependent on α-KG. nih.gov Therefore, glutamine availability can directly impact the DNA methylation landscape of a cell by modulating the α-KG pool required for TET-mediated oxidation. embopress.orgmdpi.com

The depletion of glutamine leads to reduced intracellular α-KG levels, which in turn can inhibit the activity of JHDMs and TET enzymes. nih.gov This results in a state of histone and DNA hypermethylation, which can profoundly alter cellular differentiation and function. embopress.orgnih.gov

Enzyme FamilyCofactorSubstrateFunctionImpact of Glutamine Metabolism
Prolyl Hydroxylases α-KetoglutarateProline residues in procollagenCollagen maturation and stability frontiersin.orgProvides essential cofactor for activity. frontiersin.org
JmjC Histone Demethylases (JHDMs) α-KetoglutarateMethylated histone lysinesReverses repressive or active histone marks mdpi.comFuels histone demethylation, altering gene expression. embopress.org
TET DNA Demethylases α-Ketoglutarate5-methylcytosine (5mC)Initiates active DNA demethylation mdpi.comFuels DNA demethylation, influencing gene accessibility. embopress.org

Regulatory Control of Prolyl Glutamine Metabolism

Enzymatic Regulation and Feedback Mechanisms

The interconversion of glutamine and proline is governed by a series of enzymatic reactions, with key enzymes acting as regulatory nodes. Glutamine is first converted to glutamate (B1630785), a reaction catalyzed by glutaminase (B10826351) (GLS). Glutamate can then be converted to α-ketoglutarate (α-KG) to enter the tricarboxylic acid (TCA) cycle or serve as a precursor for proline synthesis. pnas.orgnih.gov The synthesis of proline from glutamate involves the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which is a key regulatory point. tandfonline.comoup.com

A primary mode of regulation is feedback inhibition. High levels of proline can allosterically inhibit the activity of P5CS, specifically the glutamate 5-kinase activity that catalyzes the initial phosphorylation of glutamate, thereby controlling its own production. oup.comwikipedia.org Similarly, glutamine synthetase (GS), which catalyzes the formation of glutamine from glutamate and ammonia (B1221849), is subject to cumulative feedback inhibition by several downstream metabolites derived from glutamine, including alanine, glycine (B1666218), and carbamoyl (B1232498) phosphate (B84403). wikipedia.orgdiva-portal.org This ensures that the rate of synthesis is tightly coupled to the cellular demand for these products. The activity of glutamine synthetase is also controlled through post-transcriptional mechanisms where intracellular glutamine concentrations regulate the enzyme's stability; a decrease in glutamine leads to increased GS activity. nih.govnih.gov

Transcriptional and Post-Translational Control

Gene expression programs and post-translational modifications provide a more sustained level of control over proline and glutamine metabolism, often orchestrated by oncogenes and cellular stress response pathways.

The oncogenic transcription factor c-MYC is a master regulator of cellular metabolism, profoundly influencing the flux through the glutamine-proline axis. pnas.orgaacrjournals.org MYC stimulates glutamine catabolism by upregulating the expression of glutaminase (GLS). pnas.orgnih.govpnas.org This is achieved, in part, through the transcriptional repression of microRNAs miR-23a and miR-23b, which normally target GLS mRNA for inhibition. aacrjournals.orgoaepublish.com

Simultaneously, MYC reprograms metabolism to favor the synthesis of proline from glutamine. It markedly increases the expression of enzymes involved in proline biosynthesis, such as P5C synthase (P5CS) and P5C reductase 1 (PYCR1). pnas.orgpnas.orgpnas.org Concurrently, MYC suppresses the expression of proline dehydrogenase (POX/PRODH), the rate-limiting enzyme in proline catabolism, which acts as a mitochondrial tumor suppressor. pnas.orgnih.govpnas.orgpnas.org This suppression is mediated by upregulating miR-23b*, which targets POX/PRODH mRNA. pnas.orgnih.govpnas.orgmdpi.com This coordinated regulation by MYC effectively shunts glutamine towards proline synthesis to support the biosynthetic demands of rapid cell proliferation. pnas.orgpnas.org

The K-Ras oncogene also orchestrates a significant reprogramming of glutamine metabolism. researchgate.netbiomolther.org In pancreatic ductal adenocarcinoma (PDAC) cells, oncogenic K-Ras drives a non-canonical pathway of glutamine utilization. researchgate.net Instead of primarily entering the TCA cycle in the mitochondria, glutamine-derived aspartate is transported to the cytoplasm and converted to oxaloacetate, malate (B86768), and then pyruvate (B1213749), a pathway that generates NADPH to maintain cellular redox balance. researchgate.net K-Ras mediates this reprogramming through the transcriptional upregulation and repression of key metabolic enzymes. researchgate.netplos.org It induces the expression of glutamine transporters and glutaminase enzymes to increase the uptake and conversion of glutamine to glutamate. mdpi.com This metabolic rewiring is essential for the growth of K-Ras-driven cancers. researchgate.netembopress.org

OncogeneTarget Enzyme/PathwayEffectMechanismReferences
c-MYCGlutaminase (GLS)UpregulationRepression of miR-23a/b aacrjournals.orgoaepublish.com
c-MYCP5C Synthase (P5CS)UpregulationIncreased transcription pnas.orgpnas.orgpnas.org
c-MYCProline Dehydrogenase (POX/PRODH)DownregulationUpregulation of miR-23b* pnas.orgnih.govpnas.org
K-RasGlutamine MetabolismReprogrammingTranscriptional up/downregulation of pathway enzymes researchgate.netplos.org
K-RasGlutamine Transporters (e.g., SLC1A5)UpregulationIncreased transcription via MYC mdpi.com

Under low oxygen (hypoxic) conditions, cells activate Hypoxia-Inducible Factors (HIFs), primarily HIF-1α and HIF-2α, which orchestrate a metabolic shift to adapt to the oxygen-deprived environment. elifesciences.orgjci.org HIF-1α promotes a switch from oxidative phosphorylation to anaerobic glycolysis. jci.orgdovepress.com In this context, the role of glutamine metabolism becomes critical.

HIFs can stimulate the reductive carboxylation of glutamine. dovepress.com Instead of being oxidatively metabolized in the TCA cycle, glutamine-derived α-ketoglutarate is converted reductively to citrate (B86180) by NADPH-dependent isocitrate dehydrogenase (IDH) isoforms. jci.orgdovepress.com This pathway becomes a major source of carbon for lipid synthesis in hypoxic cancer cells. jci.orgdovepress.com HIF-1 stabilization can be triggered by the inactivation of tumor suppressor genes, and it has been shown to increase glutamine utilization. waocp.org

Oncogene-Mediated Regulation (e.g., c-MYC, K-Ras)

Interactions with Hormonal and Growth Factor Signaling (e.g., TGF-β1, Hedgehog)

Growth factor signaling pathways are deeply intertwined with the regulation of cellular metabolism. Transforming growth factor-β1 (TGF-β1), a key driver of fibrosis and cancer progression, triggers a metabolic reprogramming that includes enhanced glutamine metabolism. frontiersin.org In various cell types, including endothelial cells and fibroblasts, TGF-β1 induces glutaminolysis. frontiersin.orgplos.org It upregulates the expression of kidney-type glutaminase (KGA), a critical enzyme in glutamine metabolism. plos.org This induction is mediated through non-Smad signaling pathways, including the Raf-MEK-ERK cascade. plos.org The increased glutamine metabolism supports the high bioenergetic and biosynthetic demands of processes like fibroblast activation. frontiersin.org Studies have shown that the presence of glutamine is necessary for efficient TGF-β signaling; its absence can impair the regulation of TGF-β target genes. biorxiv.orgbiorxiv.orgdiva-portal.org

The Hedgehog (Hh) signaling pathway, crucial for development and implicated in cancer, also regulates glutamine metabolism. plos.orgnih.gov In hepatic stellate cells, Hedgehog signaling promotes their activation by inducing glutaminolysis to fuel the TCA cycle. plos.orgnih.gov Inhibition of the Hedgehog pathway component Smoothened suppresses the expression of glutaminase and upregulates the proline catabolic enzyme POX. plos.org This indicates that Hedgehog signaling directs a metabolic shift towards glutamine utilization and proline accumulation, which is critical for cell state transitions. plos.orgnih.gov The Hedgehog-YAP signaling axis has been identified as a key regulator of this process. nih.govnih.gov

Signaling PathwayEffect on MetabolismKey Target/MediatorReferences
TGF-β1Induces glutaminolysisUpregulation of kidney-type glutaminase (KGA) via Raf-MEK-ERK frontiersin.orgplos.org
HedgehogInduces glutaminolysis, suppresses proline catabolismUpregulation of glutaminase, downregulation of POX via Smoothened/YAP plos.orgnih.govnih.gov

Cellular Energy Status Sensing (e.g., AMPK)

The AMP-activated protein kinase (AMPK) is a central cellular energy sensor, activated by a low energy state (high AMP:ATP ratio). nih.gov It acts to restore energy homeostasis by switching on catabolic, ATP-producing pathways and switching off anabolic, ATP-consuming processes. nih.gov AMPK plays a critical role in regulating glutamine metabolism, particularly under conditions of nutrient stress like glucose limitation. nih.gov

Advanced Methodologies for Prolyl Glutamine Research

Analytical Chemistry Techniques for Metabolite Quantification

The quantification of Prolyl-Glutamine in complex biological matrices requires sensitive and selective analytical techniques. Methods based on chromatography and mass spectrometry are central to this endeavor, providing the necessary resolution and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra Performance Liquid Chromatography (UPLC), are powerful techniques for separating this compound from other metabolites in a sample. UPLC, utilizing smaller particle size columns (typically under 2 μm), offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

In metabolomic studies, UPLC systems have been successfully employed to separate this compound and other dipeptides. For instance, a method using a Waters ACQUITY UPLC BEH Amide column (2.1 mm × 50.0 mm, 1.7 μm) has been used for the chromatographic separation of target compounds including this compound in fecal samples. nih.govwjgnet.com The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) and ammonia (B1221849) in water) and an organic component like acetonitrile. nih.govwjgnet.com Reversed-phase HPLC methods have also been developed to separate peptides and their modified forms, such as those containing pyroglutamate (B8496135). acs.orgresearchgate.net

The choice of column and mobile phase is critical for achieving good separation. Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography are common approaches. The conditions can be optimized to ensure that this compound is well-resolved from its constituent amino acids, proline and glutamine, and other closely related dipeptides.

Table 1: Example UPLC Conditions for this compound Analysis

Parameter Condition
Chromatography System Vanquish (Thermo Fisher Scientific) Ultra-Performance Liquid Chromatograph nih.govwjgnet.com
Column Waters ACQUITY UPLC BEH Amide (2.1 mm × 50.0 mm, 1.7 μm) nih.govwjgnet.com
Mobile Phase A Aqueous phase with 25 mmol/L ammonium acetate and 25 mmol/L ammonia nih.govwjgnet.com
Mobile Phase B Acetonitrile nih.govwjgnet.com
Sample Tray Temperature 4 °C nih.govwjgnet.com

| Injection Volume | 2 μL nih.govwjgnet.com |

Mass Spectrometry (MS/MS) and Tandem Mass Spectrometry Approaches

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the identification and quantification of this compound. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is crucial for distinguishing the dipeptide in complex biological samples. researchgate.net

In an LC-MS/MS workflow, after chromatographic separation, the analyte enters the mass spectrometer's ion source where it is ionized. The resulting ion corresponding to the mass of this compound is then selected and fragmented. The specific fragmentation pattern, or "fingerprint," is unique to the molecule and is used for definitive identification and quantification. researchgate.net This approach has been used to identify this compound in various biological samples, including those from metabolomic studies of Crohn's disease and the effects of Ganoderma lucidum spore oil. nih.govresearchgate.net In some studies, this compound has been identified as an incomplete breakdown product of protein catabolism. swan.ac.uk

The high sensitivity and selectivity of MS/MS allow for the detection of low-concentration metabolites. Data acquisition is often performed in both positive and negative polarity modes to maximize the detection of a wide range of compounds. researchgate.net

Considerations for In-Source Cyclization Artifacts in LC-MS/MS

A significant challenge in the analysis of peptides containing N-terminal glutamine, such as this compound, is the potential for artificial cyclization. The glutamine residue can spontaneously cyclize to form a pyroglutamate (pGlu) residue, losing an ammonia molecule in the process (a mass shift of -17 Da). creative-biolabs.comresearchgate.net This conversion can occur non-enzymatically under certain conditions, particularly within the hot, acidic environment of the electrospray ionization (ESI) source of a mass spectrometer. researchgate.netresearchgate.netacs.org

This "in-source cyclization" is a well-characterized analytical artifact that can lead to the underestimation of the actual amount of this compound and the incorrect measurement of pyroglutamate. researchgate.netacs.orgnih.gov Studies have shown that the extent of this conversion can be substantial, ranging from 33% to nearly 100%, and is dependent on instrument parameters like the fragmentor or source voltage. researchgate.netacs.orgnih.gov

To mitigate this issue, several strategies are employed:

Chromatographic Separation : Developing an LC method that can baseline-separate this compound from its potential pyroglutamate-containing analog is crucial. acs.orgnih.gov This allows the distinction between the pGlu formed in-source and any that might be endogenously present in the sample. acs.org

Optimization of MS Parameters : Careful optimization of ion source conditions, particularly minimizing the fragmentor or cone voltage, can significantly reduce the extent of in-source cyclization. acs.orgnih.gov

Use of Isotopic Internal Standards : The most robust method for correction involves the use of a stable isotope-labeled internal standard for this compound. researchgate.netnih.gov This standard will undergo cyclization at the same rate as the unlabeled analyte, allowing for accurate quantification by correcting for the artifactual conversion. nih.gov

Post-Column Derivatization Methods

Post-column derivatization (PCD) is an analytical strategy used in HPLC to enhance the detection of compounds that lack a strong chromophore or fluorophore, such as many amino acids and peptides. youtube.com In this technique, the sample components are first separated by the HPLC column. After the column, a derivatizing reagent is continuously mixed with the column effluent, and the resulting derivatives are then detected. shimadzu.com

A key advantage of PCD is that because the derivatization occurs after separation, the reaction is less susceptible to interference from the sample matrix. shimadzu.comshimadzu.com This leads to high reproducibility and robust quantitative performance. shimadzu.comaurigaresearch.com Common reagents for derivatizing amino groups include ninhydrin (B49086) (for visible absorbance detection) and o-phthalaldehyde (B127526) (OPA) (for fluorescence detection). shimadzu.comactascientific.comactascientific.com While OPA reacts with primary amines, secondary amines like the proline residue in this compound require an oxidation step, for instance with sodium hypochlorite, to react. usp.org

This method offers an alternative for quantifying this compound, especially when MS detection is not available or when a different detection principle is desired for method validation.

Table 2: Comparison of Derivatization Reagents for Peptide Analysis

Reagent Detection Method Reactivity Notes
Ninhydrin Visible Absorbance (570 nm & 440 nm) aurigaresearch.com Primary and secondary amino acids youtube.com Reaction requires elevated temperatures (e.g., 130°C). youtube.com Considered a robust and classic method. aurigaresearch.com

| o-Phthalaldehyde (OPA) | Fluorescence actascientific.com | Primary amino acids youtube.com | Reaction occurs at room temperature. youtube.com For secondary amines like proline, an additional oxidation step is needed. usp.org |

Stable Isotope Tracing and Metabolic Flux Analysis

To understand the dynamics of this compound metabolism—its synthesis, breakdown, and role in broader metabolic networks—researchers use stable isotope tracing and metabolic flux analysis (MFA). These powerful techniques allow for the tracking of atoms from specific precursors through metabolic pathways. researchgate.net

¹³C and ¹⁵N-Labeled Glutamine and Proline Tracers

Stable isotope tracing involves feeding cells or organisms with substrates (tracers) that have been enriched with heavy, non-radioactive isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). chempep.com For studying this compound metabolism, uniformly labeled [U-¹³C₅]glutamine or [U-¹⁵N₂]glutamine and correspondingly labeled proline are ideal tracers. researchgate.netmdpi.com

When cells are cultured in a medium containing these labeled amino acids, the heavy isotopes are incorporated into downstream metabolites. nih.gov For example, using [U-¹³C₅]glutamine, researchers can track the five carbon atoms from glutamine as they are incorporated into this compound. By using mass spectrometry to analyze the mass distribution of this compound over time, the rate of its synthesis from glutamine can be quantified. researchgate.net

Similarly, ¹⁵N-labeled tracers can be used to follow the path of nitrogen atoms from glutamine or proline into the dipeptide. mdpi.com This approach is invaluable for:

Quantifying Metabolic Fluxes : Determining the rate (flux) of the pathway leading to this compound synthesis. creative-proteomics.com

Identifying Precursors : Confirming that glutamine and proline are direct precursors for its formation.

Understanding Interconnected Pathways : The metabolism of glutamine and proline are closely linked, and isotope tracing can help unravel these connections. researchgate.net

The analysis of the isotopic labeling patterns in this compound and related metabolites provides a dynamic view of its metabolic role, which cannot be obtained from concentration measurements alone. mdpi.comnih.gov

Table 3: List of Compounds

Compound Name
This compound
Acetonitrile
Ammonium acetate
Ammonia
Carbon-13
Glutamate (B1630785)
Glutamic acid
Glutamine
Ninhydrin
Nitrogen-15
o-Phthalaldehyde (OPA)
Proline
Pyroglutamic acid

Hyperpolarized Magnetic Resonance for In Vivo Flux Measurements

Hyperpolarized Magnetic Resonance (HMR) is a powerful, non-invasive imaging technique that enhances the nuclear magnetic resonance (NMR) signal of specific molecules by over 10,000-fold. jci.org This allows for the real-time tracking of metabolic pathways in vivo. While direct HMR studies on this compound are not extensively documented, the methodologies developed for its constituent amino acids, proline and glutamine, provide a clear framework for future research.

Hyperpolarized [1-¹³C]-glutamine has been utilized to probe glutamine metabolism. ismrm.org However, resolving the signal of glutamine from its immediate metabolic product, glutamate, has been challenging due to their similar chemical shifts. researchgate.net To overcome this, researchers have synthesized isotopically enriched forms of glutamine, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine. nih.govpnas.orgnih.gov This specific labeling pattern offers several advantages:

Prolonged Relaxation Times: The isotopic substitutions, particularly the deuterium, extend the spin-lattice relaxation time (T1), which is crucial for allowing sufficient time for the hyperpolarized probe to be delivered to the tissue of interest and be metabolized. nih.govnih.gov

Improved Spectral Resolution: The inclusion of ¹⁵N helps to reduce quadrupolar relaxation and improves the signal-to-noise ratio, leading to better differentiation between glutamine and glutamate. nih.govismrm.org

Using such advanced probes, studies have successfully measured glutaminolysis in vivo and have even developed biomarkers for monitoring the inhibition of key enzymes like glutaminase (B10826351). nih.govpnas.orgpnas.org These methods provide a blueprint for designing hyperpolarized this compound probes to track its specific metabolic fate within living organisms. The development of dedicated hardware for dissolution and injection, along with specialized pulse sequences, further enhances the capability of HMR in studying the metabolism of such compounds. anr.fr

Enzyme Activity Assays and Kinetics

Understanding the enzymatic processes involving this compound necessitates robust enzyme activity assays and detailed kinetic analysis. The enzymes that either synthesize or degrade this dipeptide are the primary targets of these investigations.

Assays for Proline and Glutamine Metabolizing Enzymes:

Proline Dehydrogenase (PRODH)/Proline Oxidase (POX): The activity of this enzyme, which catalyzes the first step in proline degradation, can be measured by monitoring the formation of its product, pyrroline-5-carboxylate (P5C). plos.org A common method involves reacting P5C with o-aminobenzaldehyde (o-AB) to produce a colored product that can be quantified spectrophotometrically. plos.org It is crucial to use specific assays, as some methods can erroneously measure the reverse activity of P5C reductase. frontiersin.org A specific assay for PRODH involves using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP). frontiersin.org

Glutaminase (GLS): Glutaminase activity is typically determined by measuring the amount of ammonia or glutamate produced from glutamine. scielo.br A widely used method is the Nessler's reagent assay, which detects the liberated ammonia. scielo.br

Glutamine Synthetase (GS): The activity of this enzyme can be determined by measuring the rate of glutamine synthesis from glutamate and ammonia.

Kinetic Analysis:

Kinetic parameters such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat) are essential for characterizing the efficiency and substrate specificity of enzymes. frontiersin.org These are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. frontiersin.org For instance, studies on engineered prolyl endopeptidases have used synthetic substrates like Z-Gly-Pro-pNA to determine their kinetic parameters after modifications to enhance thermostability. frontiersin.org

Competitive assays can also be employed to compare the kinetics of different substrates. For example, the kinetics of PEG-GGT for glutamine were compared to a chromogenic substrate, γ-glutamyl-p-nitroanilide (γGPNA), by measuring the rate of p-nitroaniline release in the presence and absence of glutamine. nih.gov

Transcriptomic and Proteomic Analyses

Transcriptomic and proteomic approaches provide a global view of the cellular response to changes in this compound levels or the activity of its related metabolic pathways.

Transcriptomic Analysis:

Transcriptome analysis, often performed using techniques like RNA sequencing (RNA-Seq), reveals changes in gene expression. mdpi.com Studies on glutamine metabolism have shown that glutamine can induce the expression of numerous genes involved in nitrogen metabolism, signal transduction, and stress responses. penpublishing.net For example, in poplar plants, fertilization with glutamine led to the downregulation of many ribosomal genes and the upregulation of genes involved in starch and sucrose (B13894) metabolism, suggesting a reallocation of energy resources. mdpi.com Integrative transcriptomic and metabolomic analyses have been used to uncover the complex regulatory networks affected by glutamine synthetase activity, revealing impacts on amino acid biosynthesis and other pathways. nih.gov

Proteomic Analysis:

Proteomics, primarily using mass spectrometry, identifies and quantifies the full complement of proteins in a cell or tissue. iiarjournals.org This technique can reveal alterations in the abundance of enzymes involved in specific metabolic pathways. For example, proteomic analysis of pancreatic cancer cells has shown an upregulation of glutamyl-prolyl tRNA synthase (GPRS), indicating a link between proline and glutamine metabolism and cancer. iiarjournals.orgacs.orgnih.gov Proteomics can also identify post-translational modifications, such as the prolyl hydroxylation of proteins involved in RNA splicing and cytoskeletal structure, which can be regulated by metabolic shifts. oup.com

A powerful approach combines transcriptomics and metabolomics to create a more complete picture. Joint pathway analysis of significantly altered genes and metabolites can pinpoint the most affected metabolic routes, such as arginine and proline metabolism or alanine, aspartate, and glutamate metabolism. biorxiv.org

Genetic Manipulation Techniques for Pathway Perturbation

To definitively establish the function of genes and pathways related to this compound, researchers employ various genetic manipulation techniques to perturb these pathways.

CRISPR-Cas9:

The CRISPR-Cas9 system is a versatile tool for genome editing that allows for the precise knockout of specific genes. addgene.org By creating double-strand breaks at a target locus, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, small insertions or deletions (indels) are introduced, typically leading to a loss-of-function mutation. addgene.org This technique has been used to create knockout cell lines for genes involved in glutamine metabolism to study their roles in cellular growth and response to nutrient availability. researchgate.net Genome-wide CRISPR screens can be used to identify genes that are essential for survival or proliferation under specific metabolic conditions, such as glutamine deprivation. researchgate.net

RNA Interference (siRNA):

Short-interfering RNA (siRNA) is another common method for transiently silencing gene expression. atsjournals.org siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave complementary messenger RNA (mRNA), thereby preventing its translation into protein. This technique has been used to inhibit the expression of glutamine transporters like SLC1A5, which in turn suppresses cancer cell proliferation and fibroblast activation. atsjournals.org The effectiveness of siRNA-mediated knockdown can be influenced by the delivery agent and the specific sequence of the siRNA. acs.org Studies have also investigated the use of amino acids, including glutamine and proline, as cryoprotectants for freeze-drying siRNA lipoplexes to improve their stability and delivery. spandidos-publications.com

These genetic tools, in combination with the analytical methods described above, provide a powerful arsenal (B13267) for dissecting the intricate roles of this compound and its constituent amino acids in health and disease.

Prolyl Glutamine in Diverse Biological Systems: Research Models

Microbial Systems (e.g., Saccharomyces cerevisiae) in Amino Acid Assimilation

The yeast Saccharomyces cerevisiae is a fundamental model organism for dissecting the mechanisms of amino acid transport and metabolism. While direct studies on the assimilation of the Prolyl-Glutamine dipeptide are not extensively detailed, research into the transport of its individual components, proline and glutamine, provides a framework for understanding its potential uptake and role. Yeast possesses a sophisticated network of amino acid permeases with varying specificities and regulatory mechanisms. nih.govmdpi.com

Glutamine uptake is mediated by several transporters, including the high-affinity permease Gnp1 and the broad-substrate-range permease Agp1. nih.govnih.gov Proline is also transported by multiple systems, including the high-affinity proline permease Put4 and the general amino acid permease Gap1. mdpi.com The expression and activity of these transporters are tightly regulated by the availability of nitrogen in the environment, a process known as nitrogen catabolite repression. nih.govoup.com

Furthermore, the intracellular trafficking of these amino acids is also a key area of study. The vacuolar transporter Avt7, for instance, is known to export both glutamine and proline from the vacuole, the primary amino acid storage organelle in yeast. nih.gov The biosynthesis of proline from glutamate (B1630785), which is readily formed from glutamine, is a well-established metabolic pathway in S. cerevisiae. ymdb.ca Research using this model system helps elucidate the genetic and molecular controls governing the flux of proline and glutamine, which are essential for understanding how a dipeptide like this compound might be processed or synthesized from cellular pools.

Table 1: Key Amino Acid Transporters for Proline and Glutamine in S. cerevisiae

Transporter Substrates Key Characteristics
Gnp1 High-affinity for Glutamine; also transports Cysteine, Proline. nih.gov Functions as a high-affinity glutamine permease. nih.gov
Agp1 Broad range, including Asparagine and Glutamine. nih.gov A broad-specificity transporter involved in the uptake of amino acids for catabolism. nih.gov
Put4 High-affinity for Proline. mdpi.com Considered a primary proline transporter. mdpi.com
Gap1 General amino acid permease, transports all standard amino acids. nih.gov Activity is high under conditions of poor nitrogen availability. nih.gov

| Avt7 | Exports Glutamine and Proline from the vacuole. nih.gov | Involved in mobilizing stored amino acids. nih.gov |

Mammalian Cell Line Models

Mammalian cell lines are indispensable tools for investigating the metabolic pathways that support rapid proliferation and specific cellular functions, particularly in the context of disease. The metabolic relationship between proline and glutamine is a critical area of research in various cancer and fibrosis models.

Glioblastoma: Glioblastoma (GBM) cells often exhibit a state of "glutamine addiction," where they heavily rely on exogenous glutamine for survival and growth. nih.govpnas.org In these cells, glutamine is catabolized to glutamate and then enters the TCA cycle to provide energy and biosynthetic precursors. nih.gov Research has also shown that GBM cells can utilize glutamine for the synthesis of proline. nih.gov This is significant as the enzyme responsible for proline degradation, proline oxidase (POX/PRODH), is often found at reduced levels in GBM, leading to an accumulation of proline. nih.gov These findings suggest that the metabolic flux from glutamine to proline is an important axis in glioblastoma biology.

Lymphoma: In certain lymphoma models, particularly those driven by the c-MYC oncogene, a distinct reprogramming of proline and glutamine metabolism is observed. mdpi.com MYC has been shown to enhance glutamine uptake and its conversion to glutamate, while simultaneously suppressing the expression of POX/PRODH, the enzyme that catabolizes proline. pnas.org This coordinated regulation markedly increases the conversion of glutamine-derived glutamate into proline, which supports cell proliferation and survival. pnas.org

Prostate Cancer: Prostate cancer cells, especially in advanced, castration-resistant stages, demonstrate an increased dependence on glutamine metabolism. nih.govmdpi.compnas.org Glutamine serves as a major carbon source for the TCA cycle and for the synthesis of other non-essential amino acids. pnas.org Studies using 13C-labeled glutamine have traced its conversion to various metabolites, including proline. pnas.org Hormonal therapies that suppress the androgen receptor can inhibit this utilization of glutamine, highlighting the pathway's role in disease progression. pnas.org

Hepatic Stellate Cells (HSCs): The activation of HSCs is a central event in the development of liver fibrosis. Research shows that this activation process is critically dependent on glutamine metabolism. nih.govresearchgate.netresearchgate.net Activated HSCs increase their utilization of glutamine not only for energy but also for the synthesis of non-essential amino acids. nih.gov Crucially, the conversion of glutamine to proline is significantly enhanced in activated HSCs. researchgate.netresearchgate.netmdpi.com Since proline is a major component of collagen, the primary protein in fibrotic scar tissue, this metabolic shift directly links glutamine uptake to the fibrogenic activity of these cells. researchgate.net

Table 2: Research Findings on the Gln-Pro Axis in Mammalian Cell Lines

Cell Line Model Key Research Finding Implication for this compound Context
Glioblastoma Increased glutamine uptake and conversion to proline; decreased proline degradation. nih.gov Suggests a role for the Gln-Pro pathway in tumor growth and survival.
Lymphoma (MYC-driven) MYC oncogene promotes proline synthesis from glutamine while suppressing proline catabolism. pnas.org Points to a programmed metabolic shift favoring proline accumulation from glutamine.
Prostate Cancer Advanced prostate cancer shows increased reliance on glutamine, which can be converted to proline. pnas.org Links the Gln-Pro metabolic axis to therapy resistance and disease progression.

| Hepatic Stellate Cells | Activation is dependent on glutamine, with enhanced conversion of glutamine to proline for collagen synthesis. nih.govresearchgate.netresearchgate.net | Provides a direct link between glutamine metabolism and a specific proline-dependent pathological output (fibrosis). |

Animal Model Systems (e.g., Rodents) in Metabolic Studies

Rodent models are essential for studying inter-organ metabolism and the systemic effects of nutrient fluxes in a physiological context. Studies in mice and rats have provided valuable data on the metabolic fates of proline and glutamine.

In mouse brain synaptosomes, the interconversion of proline, glutamate, and glutamine has been shown to be highly compartmentalized, suggesting distinct metabolic roles in different neuronal structures. nih.gov For example, proline was readily converted to glutamate and glutamine, particularly in synaptosomal fragments with few mitochondria. nih.gov

Research using isolated mouse renal proximal tubules has demonstrated that under normal conditions, glutamine can be synthesized from proline. nih.gov However, during metabolic acidosis, this synthesis is inhibited, and glutamine utilization is stimulated, indicating a dynamic regulation of the Gln-Pro axis in response to physiological stress. nih.gov Furthermore, in vivo studies in mice have shown that while alanine, arginine, and proline can stimulate glucagon (B607659) secretion, glutamine does not, pointing to distinct signaling roles for these amino acids in the liver-pancreatic alpha cell axis. biorxiv.org The study of dipeptide profiles in various mouse organs has also been undertaken, revealing organ-specific distributions that reflect local metabolic activity, with glutamine-containing dipeptides being notable in the liver, underscoring their role as glutamine donors. mdpi.com

These animal models allow for an integrated view of how proline and glutamine are trafficked and metabolized between different organs, providing a systemic context for the potential formation and function of the this compound dipeptide.

Plant Systems in Stress Response and Defense Mechanisms

In plant biology, the accumulation of proline is a well-documented hallmark of the response to various abiotic stresses, such as drought and high salinity. nih.govmdpi.com Proline acts as a compatible osmolyte, protecting cellular structures and enzymes from stress-induced damage. nih.gov The metabolic precursor for this stress-induced proline accumulation is glutamate, which is primarily derived from glutamine. penpublishing.net

Studies on various plant species, including Arabidopsis and rice, have shown that glutamine itself can act as a signaling molecule. penpublishing.netplantae.org Exogenous application of glutamine can induce the expression of stress-responsive genes and transcription factors, effectively priming the plant's defense mechanisms. penpublishing.netresearchgate.net For instance, glutamine has been shown to induce genes involved in the salicylic (B10762653) acid signaling pathway, which is crucial for resistance against certain pathogens. plantae.org

The tight metabolic and signaling link between glutamine and proline is therefore central to a plant's ability to adapt to and survive in challenging environments. Research in plant systems focuses on understanding the regulation of the biosynthetic pathway from glutamine to proline and the signaling cascades that glutamine initiates. This provides a strong functional context for the importance of the Gln-Pro axis in stress tolerance and defense.

Emerging Research Directions and Future Perspectives

Interactions of Prolyl-Glutamine with the Microenvironment

The tumor microenvironment (TME) is a complex and dynamic system, and the metabolic interplay within it is crucial for cancer progression. mdpi.com While direct research on this compound's specific interactions within the microenvironment is still in its early stages, the metabolic pathways of its constituent amino acids, proline and glutamine, are known to be highly active and influential.

Glutamine metabolism, in particular, is significantly affected by the TME. mdpi.com Many tumors exhibit low levels of glutamine compared to surrounding healthy tissues, which can trigger metabolic reprogramming in cancer cells to adapt to this nutrient-scarce environment. mdpi.com This includes the activation of alternative metabolic pathways to meet the high nutrient demands of rapidly proliferating cells. mdpi.com

Furthermore, the degradation of glutamine is enhanced in activated hepatic stellate cells (HSCs), which are key components of the liver tumor microenvironment. frontiersin.org Blocking this degradation has been shown to impair the growth, migration, and mitochondrial respiration of these cells. frontiersin.org Given that proline can be synthesized from glutamine, the dynamics of glutamine in the microenvironment likely have a direct impact on the availability and potential functions of this compound. nih.govnih.gov Future research is expected to focus on elucidating the specific roles of this compound in cell-cell communication, extracellular matrix remodeling, and the immune response within various microenvironments.

Novel Regulatory Mechanisms in this compound Metabolism

The metabolism of this compound is intrinsically linked to the broader metabolic pathways of proline and glutamine, which are subject to complex regulatory mechanisms. nih.govnih.gov The interconversion of these amino acids is a key aspect of cellular metabolism, particularly under conditions of stress. tandfonline.com

Recent findings have highlighted the role of oncogenes, such as c-MYC, in reprogramming cellular metabolism. nih.gov c-MYC upregulates the enzymes involved in the synthesis of proline from glutamine, underscoring a direct link between oncogenic signaling and the metabolic pathways that could lead to the formation of this compound. nih.govnih.gov

The regulation of glutamine metabolism itself is multifaceted. The transcription factor c-myc is a principal regulator, inducing the expression of glutamine transporters and enzymes that catabolize glutamine. oaepublish.com Additionally, the mTORC1 pathway plays a crucial role in regulating glutamine metabolism by influencing the activity of enzymes like glutaminase (B10826351) (GLS) and glutamate (B1630785) dehydrogenase (GDH). oaepublish.com

Furthermore, the tumor suppressor protein p53 has been found to regulate energy metabolism and antioxidant functions through its target gene, glutaminase 2 (GLS2). pnas.org GLS2 catalyzes the conversion of glutamine to glutamate, a precursor for proline synthesis. pnas.org This regulation by p53 adds another layer of complexity to the control of the metabolic precursors of this compound. pnas.org

Future research will likely delve deeper into the signaling pathways that specifically govern the synthesis and degradation of this compound. Understanding these novel regulatory mechanisms could provide insights into how this dipeptide is involved in cellular processes and disease states.

Development of Advanced Analytical Tools for Dipeptide Research

The accurate detection and quantification of dipeptides like this compound from complex biological samples present a significant analytical challenge. However, recent advancements in analytical techniques are paving the way for more comprehensive dipeptide research.

A significant hurdle in dipeptide analysis is distinguishing between structural isomers, such as this compound and Glutaminyl-Proline, which have the same mass but different amino acid sequences. nih.gov A novel analytical platform combining capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to address this issue. nih.gov This platform has demonstrated excellent separation of structural isomers and high sensitivity, with low instrumental detection limits. nih.gov

Other advanced methods are also being employed for peptide analysis. Ultra-high Performance Liquid Chromatography in combination with Mass Spectrometry (UPLC-MS) is a powerful technique for separating and identifying chemical compounds with high resolution and accuracy. biosynth.com Pre-column derivatization with reagents like phenyl isocyanate followed by LC/MS/MS is another approach being used for the comprehensive analysis of dipeptides. jst.go.jp

For structural elucidation, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a valuable tool. researchgate.net Techniques like Correlation Spectroscopy (COSY) can help in assigning proton peaks in the complex NMR spectra of dipeptides. researchgate.net

The ongoing development of these and other sophisticated analytical tools is crucial for advancing our understanding of the biological roles of this compound and other dipeptides. These technologies will enable researchers to more accurately measure the levels of these molecules in various biological systems and to explore their functions in greater detail.

Q & A

Q. What emerging techniques improve this compound detection in single-cell analyses?

  • Methodological Answer :
  • SCREEN (Single-Cell RNA-Endogenous Expression Network) : Couple this compound probes (e.g., FRET-based nanosensors) with scRNA-seq to map dipeptide heterogeneity.
  • MALDI-TOF Imaging : Optimize matrix (e.g., DHB) and laser intensity to detect this compound spatial distribution in tissue sections (limit of detection: ~10 fmol/mm²). Validate with isotopic internal standards .

Methodological Best Practices

  • Data Contradiction Analysis : Follow NIH guidelines for preclinical reporting, including detailed descriptions of animal husbandry, blinding, and randomization .
  • Replication : Provide raw data and step-by-step protocols in supplementary materials to enable independent verification .
  • AI Integration : Use generative AI (e.g., GPT-4) to draft literature reviews but verify citations against primary sources (e.g., PubMed) to avoid hallucinated references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.